3-Nitrobenzotrifluoride

Overview

Description

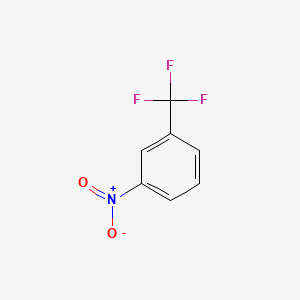

3-Nitrobenzotrifluoride (CAS 98-46-4), also known as 1-nitro-3-(trifluoromethyl)benzene, is an aromatic nitro compound with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol. Key physicochemical properties include a melting point of -5°C, boiling point of 200–205°C, density of 1.436 g/mL, and moderate polarity (dielectric constant ε = 22). It is sparingly soluble in water (0.4 g/L at 20°C) but miscible with organic solvents like p-xylene.

Preparation Methods

Primary Synthetic Routes for 3-Nitrobenzotrifluoride

Nitration of Benzotrifluoride

The nitration of benzotrifluoride using nitric acid-sulfuric acid mixtures represents the most widely adopted industrial method. This electrophilic aromatic substitution proceeds via the generation of nitronium ions ($$ \text{NO}_2^+ $$) in a strongly acidic medium.

Reaction Conditions and Optimization

- Nitrating Agents : Concentrated nitric acid ($$ \geq 90\% $$) and sulfuric acid ($$ \geq 98\% $$) in a 1:2.5 molar ratio.

- Temperature Control : Maintained between 0–40°C (preferably 20–30°C) to minimize by-products such as dinitro derivatives.

- Reaction Time : 1–2 hours post-addition, with extended stirring ensuring complete conversion.

Table 1: Standard Nitration Protocol from Patent WO1988010247A1

| Parameter | Specification |

|---|---|

| Benzotrifluoride | 80.0 g (0.55 mol) |

| Sulfuric Acid (conc.) | 200 mL |

| Fuming Nitric Acid | 29.3 mL (1.2 equivalents) |

| Temperature | 20–30°C |

| Workup | Extraction with dichloromethane |

| Yield | 91% (isolated) |

The process isolates 3-NBTF as a pale-yellow oil with 94% purity by gas-liquid chromatography (GLC).

Mechanistic Insights

Sulfuric acid acts as both a catalyst and dehydrating agent, enhancing nitronium ion formation:

$$

\text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^-

$$

Benzotrifluoride’s electron-withdrawing trifluoromethyl group directs nitration to the meta position, favoring 3-NBTF over ortho/para isomers.

High-Pressure Fluorination of Nitrobenzoic Acids (Historical Method)

An obsolete route described in U.S. Patent No. 3,390,170 involves treating 2-methyl-3-nitrobenzoic acid with sulfur tetrafluoride ($$ \text{SF}_4 $$) at >100°C under high pressure.

Key Limitations :

- Safety Hazards : Risk of reactor rupture due to corrosive $$ \text{SF}_4 $$ and elevated pressures.

- Low Scalability : Requires specialized stainless steel reactors and 15-hour reaction times.

- Environmental Concerns : Generates toxic hydrogen fluoride ($$ \text{HF} $$) as a by-product.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Table 2: Method Comparison

| Method | Yield | Temperature | Pressure | Scalability |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 91% | 20–30°C | Atmospheric | High |

| Fluorination (SF₄) | <70%* | >100°C | High | Low |

*Estimated from patent descriptions.

The nitration route outperforms fluorination in yield, safety, and operational simplicity.

By-Product Formation and Purity

- Nitration By-Products : Trace amounts of 2-nitro and 4-nitro isomers (<5%) due to steric hindrance from the trifluoromethyl group.

- Fluorination By-Products : Hydrolyzed intermediates (e.g., 3-nitrobenzoic acid) and HF, complicating purification.

Industrial-Scale Process Optimization

Acid Recovery and Recycling

Spent sulfuric acid from nitration contains ~70% $$ \text{H}2\text{SO}4 $$, which can be reconcentrated via vacuum distillation. This reduces raw material costs by 30–40% compared to single-use systems.

Solvent Selection

- Extraction Solvents : Dichloromethane and di-isopropyl ether provide optimal phase separation and minimal emulsion formation.

- Aprotic Solvents : Dimethyl sulfoxide (DMSO) enhances methylide stability during downstream methylation steps but requires inert atmospheres.

Emerging Alternatives and Research Gaps

Solid Acid Catalysts

Recent studies propose zeolites and sulfonated graphene as recyclable catalysts to replace sulfuric acid. Preliminary data show 75–80% yields but require higher temperatures (50–60°C).

Continuous-Flow Nitration

Microreactor systems reduce reaction times to <10 minutes and improve heat dissipation. However, catalyst fouling and clogging remain challenges for large-scale adoption.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 3-nitrobenzotrifluoride undergoes reduction to form amines. Catalytic hydrogenation or chemical reductants like iron/HCl yield 3-aminobenzotrifluoride , a precursor for pharmaceuticals and agrochemicals . For example:

Reduction conditions must avoid excessive heat due to the compound’s explosive tendencies in basic environments .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS. Studies show reactivity with amines (e.g., n-butylamine, piperidine) in dipolar aprotic solvents like DMSO . Substituent positioning critically affects rates:

| Substituent Position | Relative Reactivity (k) | Notes |

|---|---|---|

| Para-CF₃ (3c) | 1.0 (baseline) | Enhanced polar activation |

| Ortho-CF₃ (4c) | 0.3–0.5 | Steric hindrance reduces accessibility |

| Meta-NO₂ (5c) | 1.5–2.0 | Stronger electron withdrawal |

Steric effects from the ortho-CF₃ group hinder nucleophilic attack, while para-CF₃ enhances reactivity via hyperconjugation .

Nitration Reactions

This compound undergoes further nitration to form 3,5-dinitrobenzotrifluoride under controlled conditions :

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄ (60–65% H₂SO₄ concentration)

-

Temperature: 110°C

-

Reaction time: 12–14 hours

| Parameter | Value | Impact |

|---|---|---|

| H₂SO₄ Concentration | >65% | Hydrolysis risk ↑ |

| Temperature | >120°C | Decomposition ↑ |

Yields reach ~88% with minimal hydrolysis when H₂SO₄ concentration remains below 65% .

Reactions with Bases

In alkaline environments (e.g., NaOH or KOH), this compound decomposes exothermically, releasing toxic NOₓ and fluoride gases :

This reactivity necessitates caution during storage and handling.

Cross-Coupling Reactions

The trifluoromethyl group enables participation in Suzuki-Miyaura and Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives used in material science :

Thermochemical Data

Gas-phase ion-molecule reactions with halides reveal thermodynamic parameters :

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| Br⁻ + C₇H₄F₃NO₂ → Adduct | 77.4 ± 7.5 | 93.3 |

| Cl⁻ + C₇H₄F₃NO₂ → Adduct | 81.6 ± 4.2 | 74.9 |

These values indicate strong electrophilic character at the nitro-substituted position.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the prominent applications of 3-Nitrobenzotrifluoride is in the synthesis of pharmaceutical intermediates. It serves as a precursor for various active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of compounds like 4-chloro-3-nitrobenzotrifluoride, which has applications in agrochemicals and pharmaceuticals .

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Compound Name | Application Area |

|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | Agrochemicals |

| 4-Halo-3-nitrobenzotrifluoride | Pharmaceuticals |

Environmental Applications

Research has indicated that this compound can be used in environmental studies, particularly in assessing the solubility of compounds during nuclear fuel reprocessing. Its properties allow for effective evaluation of solubility behaviors in various solvents . This makes it valuable for understanding the environmental impact of nuclear waste and developing methods for its safe disposal.

Chemical Reactions and Catalysis

This compound is also employed as a reagent in various chemical reactions, including nitration processes. Its ability to undergo dinitration has been documented, where it reacts with nitrating agents to form more complex nitro compounds . This property is exploited in synthetic organic chemistry to create new materials with desired functionalities.

Case Study: Dinitration Process

- A study demonstrated an improved process for dinitrating this compound under controlled conditions, resulting in higher yields and reduced byproducts. This method highlights the compound's utility in industrial applications where efficiency and product purity are critical .

Ligand for Separation Processes

Recent research has identified this compound as a highly selective ligand for the separation of actinides and lanthanides within the nuclear fuel cycle. Its unique chemical structure allows it to selectively bind these heavy metals, facilitating their extraction and recovery from spent nuclear fuel . This application underscores the compound's significance in nuclear chemistry and waste management.

Mechanism of Action

The mechanism of action of 3-Nitrobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of the nitro and trifluoromethyl groups. The nitro group is an electron-withdrawing group that can activate the aromatic ring towards nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Isomers: Nitrobenzotrifluorides

The nitration of benzotrifluoride yields three isomers, differing in nitro group position, which significantly impacts their reactivity and applications:

Key Differences :

- Reactivity : The meta-substituted nitro group in this compound enhances stability in extraction systems compared to ortho/para isomers, which are more prone to side reactions.

- Polarity : All isomers share similar polarities, but the meta isomer’s balance of solubility and chemical inertia makes it preferable for industrial processes.

Halogenated Derivatives

Chlorination or bromination of nitrobenzotrifluorides introduces additional functional groups, altering extraction efficiency and toxicity:

Comparison with this compound :

- Extraction Performance : Halogenated derivatives exhibit higher distribution ratios (e.g., Pd²⁺ extraction D ≈ 10²) but require costly synthesis.

- Toxicity : this compound (LD₅₀ = 490.5 mg/kg) is less toxic than pentachloronitrobenzene (LD₅₀ = 2470.6 mg/kg) but more hazardous than 4-nitro-m-cresol.

Amino and Alkyl Derivatives

Reduction or alkylation of this compound yields compounds with distinct biological and industrial roles:

Key Advantages :

- Pharmaceutical Utility: Amino derivatives are critical for drugs targeting tyrosine kinases and hormone receptors.

- Cost Efficiency: this compound’s synthesis is scalable (up to kg-scale), whereas amino derivatives require multi-step purification.

Performance in Solvent Extraction Systems

This compound outperforms conventional solvents in selective metal recovery:

Mechanistic Insights :

- The moderate polarity of this compound stabilizes charged complexes (e.g., {[LLn(NO₃)₂H₂O]⁺NO₃⁻}) while enabling phase separation.

- In contrast, non-polar solvents like p-xylene fail to extract heavy lanthanides due to poor ion-pair stabilization.

Industrial and Environmental Considerations

- Synthesis: Produced via nitration of benzotrifluoride (H₂SO₄/HNO₃), yielding 91% meta isomer.

- Regulatory Status : Classified as toxic (H302, H315) and environmentally hazardous (H410).

- Alternatives : Ionic liquids and phenanthroline-based extractants offer higher selectivity but lack cost-effectiveness.

Biological Activity

3-Nitrobenzotrifluoride (3-NBTF) is an aromatic compound with the molecular formula CHFNO. It has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological properties of 3-NBTF, including its mechanisms of action, potential therapeutic applications, and safety profile.

This compound is characterized by the presence of a nitro group (-NO) and trifluoromethyl groups (-CF) attached to a benzene ring. These functional groups significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-NBTF can be attributed to several mechanisms:

- Electrophilic Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition .

- Lipophilicity : The trifluoromethyl groups enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets .

- Pharmacokinetics : The presence of the nitro group affects the pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzene compounds demonstrate activity against various bacterial strains. Specifically, 3-NBTF has been noted for its potential against Gram-positive bacteria such as Staphylococcus aureus .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Nitro derivative X | 30 | Pseudomonas aeruginosa |

Antitumor Activity

The nitro group in 3-NBTF is also associated with antitumor effects. Studies suggest that compounds with a similar structure can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms remain an area for further research .

Anti-inflammatory Effects

Preliminary studies suggest that 3-NBTF may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Efficacy : A study conducted on several nitro-substituted compounds found that 3-NBTF exhibited notable antibacterial activity against resistant strains of bacteria, suggesting its potential use as an alternative antimicrobial agent in clinical settings .

- Antitumor Research : In vitro studies demonstrated that 3-NBTF could inhibit the proliferation of cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Safety Profile

While the biological activities of 3-NBTF are promising, safety considerations are critical:

- Toxicity Studies : Current literature indicates a lack of comprehensive toxicity data for 3-NBTF. However, it is classified as a combustible liquid and should be handled with care to avoid exposure risks .

- Regulatory Status : As per available data, there are no known acute or chronic health effects associated with short-term exposure to 3-NBTF; however, long-term effects remain untested .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-nitrobenzotrifluoride, and how do reaction parameters influence isomer distribution?

- Methodological Answer : this compound is typically synthesized via nitration of benzotrifluoride. Evidence indicates that nitration conditions (e.g., nitrating agent concentration, temperature, and solvent) critically influence isomer ratios. For example, nitration at 40–50°C with mixed HNO₃/H₂SO₄ yields a 6:3:91 mixture of 2-nitro-, 4-nitro-, and this compound isomers . To minimize byproducts, use controlled stoichiometry and monitor reaction kinetics via HPLC or GC-MS.

Q. How can researchers ensure the purity of this compound for pharmaceutical impurity studies?

- Methodological Answer : Purification involves fractional crystallization or column chromatography using non-polar solvents (e.g., hexane). Purity validation requires quantitative NMR (¹H/¹⁹F) and LC-MS to detect trace impurities like 3-trifluoromethyl-4-nitrophenol, a common byproduct . Certified reference materials (CRMs) with >95% purity, as listed in reagent catalogs, are recommended for calibration .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Avoid cellulose-based absorbents (e.g., paper towels) due to incompatibility with nitroaromatics; instead, use sand or vermiculite for spills . Personal protective equipment (PPE) must include nitrile gloves and full-face respirators, as skin contact or inhalation can cause toxicity. Storage should comply with OSHA guidelines for oxidizers, with secondary containment to prevent water ingress .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The strong electron-withdrawing effect of the -CF₃ group meta to the nitro substituent directs electrophilic attacks to specific positions. Computational studies (DFT) can model charge distribution, while experimental validation involves kinetic profiling of reactions with amines or thiols. Contrast results with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent polarity or isotopic impurities. Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for reproducibility. Cross-validate with high-resolution mass spectrometry (HRMS) and reference NIST databases to confirm molecular ion peaks . For conflicting thermal stability data, employ differential scanning calorimetry (DSC) under inert atmospheres .

Q. How can researchers design experiments to assess the environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions, monitoring degradation intermediates via GC-ECD. Compare hydrolysis rates at varying pH levels (4–9) to simulate natural water systems. Pair with computational QSAR models to predict bioaccumulation potential, referencing EPA test guidelines for nitroaromatics .

Q. Key Notes

- Avoid citing non-peer-reviewed sources (e.g., vendor catalogs) for mechanistic claims.

- For computational studies, cross-validate with experimental data from NIST or EPA repositories .

- Contradictions in reactivity or stability data require iterative hypothesis testing, as outlined in qualitative research frameworks .

Properties

IUPAC Name |

1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNAMGUAXHGCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025794 | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB] | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

214 °F (NTP, 1992), 103 °C OC. | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.59 (AIR= 1) | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE STRAW, THIN OILY LIQ | |

CAS No. |

98-46-4 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6L7C6HW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27.7 °F (NTP, 1992), FP: -5.0 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.